2-phenoxy-N-pyridin-2-ylpropanamide
Description
2-Phenoxy-N-pyridin-2-ylpropanamide is a propanamide derivative featuring a phenoxy group at the 2-position of the propanamide chain and a pyridin-2-yl substituent on the amide nitrogen (Figure 1).
Properties
CAS No. |
349579-48-2 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27g/mol |
IUPAC Name |
2-phenoxy-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C14H14N2O2/c1-11(18-12-7-3-2-4-8-12)14(17)16-13-9-5-6-10-15-13/h2-11H,1H3,(H,15,16,17) |
InChI Key |
YQTXMNCGPWCMHN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=N1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=N1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the propanamide chain and the position of the pyridinyl group. The following table summarizes data from available analogs:
| Compound Name | Molecular Formula | Molecular Weight | Melting Point | Substituents | Pyridinyl Position |
|---|---|---|---|---|---|
| 2-Phenoxy-N-pyridin-2-ylpropanamide (Target) | C₁₄H₁₄N₂O₂ | 242.28 (calculated) | Not reported | Phenoxy (C₆H₅O-) | 2 |
| 2,2-Dimethyl-N-(2-pyridinyl)propanamide (ASD2637) | C₁₀H₁₄N₂O | 178.23 | 71–75°C | Dimethyl (C(CH₃)₂) | 2 |
| 2,2-Dimethyl-N-(4-pyridinyl)propanamide (ASB1967) | C₁₀H₁₄N₂O | 178.23 | 170°C | Dimethyl (C(CH₃)₂) | 4 |
Key Observations :
This may reduce solubility in polar solvents but enhance binding to aromatic systems in biological targets . Melting Points: ASD2637 (2-pyridinyl) has a lower melting point (71–75°C) than ASB1967 (4-pyridinyl, 170°C), likely due to differences in crystal packing efficiency influenced by pyridinyl orientation . The target compound’s melting point is expected to differ significantly due to the phenoxy group’s rigidity.
Pyridinyl Position :
- The 4-pyridinyl isomer (ASB1967) exhibits a higher melting point, suggesting stronger intermolecular interactions (e.g., hydrogen bonding or dipole-dipole) compared to the 2-pyridinyl isomer (ASD2637). This positional effect may also influence solubility and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
